molecular formula C21H19N3O2S B6552751 2-(4-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1040632-34-5

2-(4-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B6552751
CAS No.: 1040632-34-5
M. Wt: 377.5 g/mol
InChI Key: NFKACERRFJYXTF-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a (3-methoxyphenyl)methylsulfanyl moiety. While direct data on its biological activity are unavailable in the provided evidence, its structural analogs have shown relevance in anticancer and kinase inhibitor research .

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-25-17-8-6-16(7-9-17)19-13-20-21(22-10-11-24(20)23-19)27-14-15-4-3-5-18(12-15)26-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKACERRFJYXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of two methoxy groups and a sulfanyl group attached to a pyrazolo[1,5-a]pyrazine core. This structural configuration is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound .

  • In Vitro Studies : A study reported that various pyrazole derivatives exhibited significant antimicrobial activity against common pathogens. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
CompoundMIC (μg/mL)Activity
This compoundTBDAntibacterial
Other Pyrazole Derivatives0.22 - 0.25Antibacterial

Anticancer Activity

Pyrazole derivatives have been recognized for their anticancer properties due to their ability to inhibit various cancer cell lines.

  • Cell Line Studies : Research indicates that certain pyrazole derivatives can inhibit cell proliferation in cancer lines by targeting specific pathways such as BRAF(V600E) and EGFR .
  • Case Studies : One study demonstrated that a related pyrazole compound showed significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is another area of interest.

  • Experimental Models : In animal models, compounds similar to this compound have shown reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 .
  • Mechanism : The anti-inflammatory effects are believed to be mediated through inhibition of NF-kB signaling pathways.

Scientific Research Applications

Pharmacological Applications

The compound exhibits notable antimicrobial and anticancer properties, making it a candidate for further development in therapeutic contexts.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazines possess significant antibacterial activity. For instance, compounds similar to 2-(4-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine have been shown to be effective against a variety of bacterial strains. In studies involving sulfanilamido derivatives, it was observed that certain pyrazole compounds demonstrated superior bacteriostatic efficiency compared to known antibiotics, suggesting their potential use as long-acting sulfonamides in treating bacterial infections .

Anticancer Properties

The hybridization approach in drug design has led to the synthesis of compounds with enhanced anticancer properties. The incorporation of methoxyphenyl groups into pyrazole structures has been linked to improved activity against cancer cell lines. The compound under discussion may follow this trend, as it shares structural features with other known anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of methoxy groups on the phenyl rings is believed to enhance lipophilicity and biological activity. Studies have shown that modifications to the pyrazole core can significantly influence both potency and selectivity towards specific biological targets .

Case Studies and Experimental Findings

Several experimental studies have investigated the biological activity of similar compounds:

  • Bacteriostatic Efficiency : A comparative study demonstrated that a sulfanilamido derivative of a related pyrazole compound required lower doses for effective treatment than conventional antibiotics, indicating a promising therapeutic index .
  • Anticancer Activity : A recent study highlighted a series of pyrazole derivatives that exhibited significant cytotoxicity against various cancer cell lines. The results suggested that modifications similar to those found in this compound could lead to novel anticancer agents .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The 3-chlorophenyl analog (logP = 4.689) is more lipophilic than the benzylsulfanyl analog (logP = 4.2279) , likely due to the electron-withdrawing chlorine enhancing hydrophobic interactions.
  • Methoxy groups (polar) may reduce logP compared to chloro or methyl substituents. However, the target compound’s dual methoxy groups could balance polarity and aromatic bulk, yielding a logP ~4.3.

The 3-methoxy group in the target compound may enhance solubility compared to non-polar substituents (e.g., methyl or chloro) .

Synthetic Accessibility :

  • Analogs like 2-(3-chlorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine are synthesized via nucleophilic substitution or coupling reactions, as seen in pyrazolo[1,5-a]pyrimidine derivatives .

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